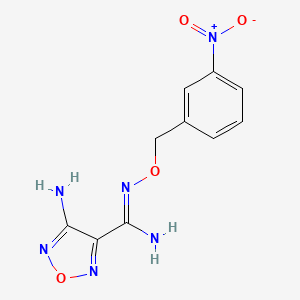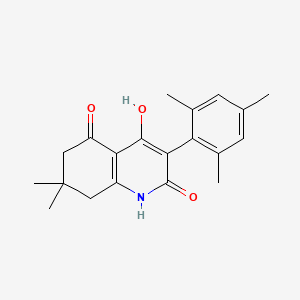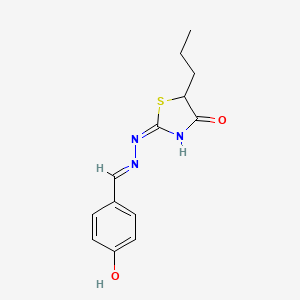![molecular formula C22H15BrN6O7 B15284787 N'-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide](/img/structure/B15284787.png)
N'-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide is a complex organic compound that belongs to the class of hydrazides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzaldehyde and 4-nitrobenzohydrazide. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogen substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can produce a variety of substituted hydrazides .
Aplicaciones Científicas De Investigación
N’-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-[5-bromo-2-hydroxy-3-(2-{4-nitrobenzoyl}carbohydrazonoyl)benzylidene]-4-nitrobenzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- N’-[5-bromo-2-hydroxy-3-methoxybenzylidene]-4-methoxybenzohydrazide
- 5-bromo-2-hydroxy-3-nitropyridine
- 2-bromo-5-hydroxy-4-methoxybenzaldehyde
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C22H15BrN6O7 |
|---|---|
Peso molecular |
555.3 g/mol |
Nombre IUPAC |
N-[(E)-[5-bromo-2-hydroxy-3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl]methylideneamino]-4-nitrobenzamide |
InChI |
InChI=1S/C22H15BrN6O7/c23-17-9-15(11-24-26-21(31)13-1-5-18(6-2-13)28(33)34)20(30)16(10-17)12-25-27-22(32)14-3-7-19(8-4-14)29(35)36/h1-12,30H,(H,26,31)(H,27,32)/b24-11+,25-12+ |
Clave InChI |
ONRXXGSQNPLSGD-DHSUVYDUSA-N |
SMILES isomérico |
C1=CC(=CC=C1C(=O)N/N=C/C2=CC(=CC(=C2O)/C=N/NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)[N+](=O)[O-] |
SMILES canónico |
C1=CC(=CC=C1C(=O)NN=CC2=CC(=CC(=C2O)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropylbenzaldehyde {5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-4-oxo-1,3-thiazolidin-2-ylidene}hydrazone](/img/structure/B15284713.png)
![2-[2-(cyclohexylamino)-4-oxo-1,3-thiazol-5-yl]-N-(4-methylphenyl)acetamide](/img/structure/B15284718.png)

![1-[(2,4-Dihydroxybenzylidene)amino]-4,6-dimethyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B15284722.png)
![2-[2-(3,4-dimethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B15284728.png)
![1-[2-(4-Oxo-5-propyl-1,3-thiazolidin-2-ylidene)carbohydrazonoyl]-2-naphthyl 4-iodobenzenesulfonate](/img/structure/B15284730.png)
![N-(5-chloro-2-methylphenyl)-2-[2-(2-methylanilino)-4-oxo-1,3-thiazol-5-yl]acetamide](/img/structure/B15284743.png)
![10H-phenanthro[9,10-g]pteridine-11,13-dione](/img/structure/B15284755.png)


![Ethyl 3,5-bis[2-(3-bromobenzoyl)carbohydrazonoyl]-4-hydroxybenzoate](/img/structure/B15284773.png)
![N-(2-chlorophenyl)-2-{2-[(4-chlorophenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}acetamide](/img/structure/B15284781.png)
![N'-{[(2,4-dichlorophenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B15284784.png)
![2-[2-(4-ethylanilino)-4-oxo-1,3-thiazol-5-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15284786.png)
